molecular formula C10H5BrF3NO2 B1417135 Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate CAS No. 1805595-08-7

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate

Cat. No. B1417135
M. Wt: 308.05 g/mol
InChI Key: QSOXDIZJXBZISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate, commonly referred to as MBTCB, is a compound derived from the benzene ring and is used in a variety of scientific applications. MBTCB is a versatile compound that has been used in a variety of research studies, including those involving biochemical and physiological effects.

Scientific Research Applications

MBTCB has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of compounds, such as drugs, on the human body. It has also been used in studies of the effects of environmental pollutants on the environment. Additionally, MBTCB has been used in studies of the effects of pesticides on the environment.

Mechanism Of Action

MBTCB works by disrupting the normal biochemical processes in the body. It does this by binding to specific receptors in the body, such as those found in the brain, and preventing them from functioning properly. This disruption can lead to a variety of physiological effects, depending on the specific receptor that is being targeted.

Biochemical And Physiological Effects

The biochemical and physiological effects of MBTCB depend on the specific receptor that it is targeting. In general, MBTCB can cause a variety of effects, including changes in behavior, changes in mood, changes in sleep patterns, changes in appetite, and changes in hormone levels.

Advantages And Limitations For Lab Experiments

The advantages of using MBTCB in lab experiments include its ability to target specific receptors in the body and its ability to cause a variety of biochemical and physiological effects. The limitations of using MBTCB in lab experiments include its potential for toxicity if not used properly and its potential to cause unwanted side effects.

Future Directions

For MBTCB include further research into its biochemical and physiological effects, further research into its ability to target specific receptors in the body, further research into its potential for toxicity, further research into its potential to cause unwanted side effects, and further research into its potential to be used in drug development. Additionally, future research should focus on the potential of MBTCB to be used in environmental studies, such as studies of the effects of environmental pollutants and pesticides on the environment.

properties

IUPAC Name

methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-3-8(11)5(4-15)2-7(6)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXDIZJXBZISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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